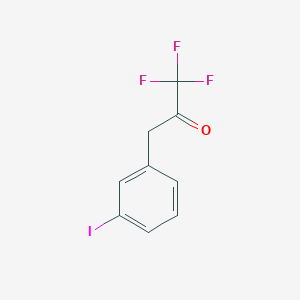

3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of phenylboronic acid . Phenylboronic acids are a class of compounds that have been studied for their potential applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of a similar compound, 1-iodo-3-isothiocyanatobenzene, has been studied . The compound is a halogenated chalcone formed from two iodine substituted rings .Chemical Reactions Analysis

Boronic acids, such as phenylboronic acid, participate in various chemical reactions. They can act as building blocks and synthetic intermediates . Protodeboronation of alkyl boronic esters has also been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Iodophenyl acetate, have been reported . It has a density of 1.8±0.1 g/cm3, a boiling point of 283.3±23.0 °C at 760 mmHg, and a flash point of 125.2±22.6 °C .Aplicaciones Científicas De Investigación

Oxidation of Secondary Alcohols

- Kinetics of Oxidation : 3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone is involved in the oxidation of secondary alcohols like 1,1,1-trifluoro-2-propanol. This process produces ketones and is characterized by significant activation enthalpies and entropies, with both acid and base catalysis observed (Norcross et al., 1997).

Synthesis of Fluorine-containing Heterocycles

- Synthetic Equivalent for Trifluoropyruvaldehyde : this compound is used as a synthetic equivalent for trifluoropyruvaldehyde, aiding in the synthesis of fluorine-containing heterocycles like 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline (Kamitori, 2003).

Asymmetric Synthesis of Chiral Intermediates

- Chiral Intermediate Synthesis : This compound is used in the asymmetric synthesis of chiral intermediates like (S)-3-chloro-1-phenyl-1-propanol, a key component in antidepressant drugs (Choi et al., 2010).

Enzyme Inhibition and Affinity Purification

- Inhibiting Serine Hydrolases : Derivatives of this compound, such as trifluoromethyl ketones (TFKs), are used as potent inhibitors of serine hydrolases and for the affinity purification of enzymes like cutinases (Wang et al., 2000).

Chemical Fixation of CO2

- CO2 Transformation : A derivative, 3-Bromo-1,1,1-trifluoro-2-propanol, is used as a catalyst for the chemical fixation of CO2 with epoxides to create cyclic carbonates, showcasing potential in CO2 transformation and utilization (Ma et al., 2020).

Propiedades

IUPAC Name |

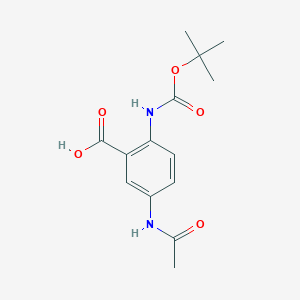

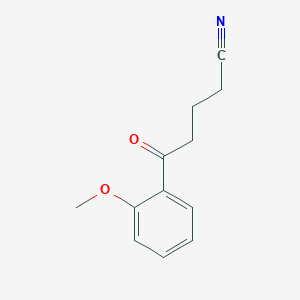

1,1,1-trifluoro-3-(3-iodophenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO/c10-9(11,12)8(14)5-6-2-1-3-7(13)4-6/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYKYSVHYFFSJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645252 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(3-iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-67-2 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(3-iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methano-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)